molecular formula C19H13ClN2O B12597301 Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- CAS No. 650637-48-2

Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-

Cat. No.: B12597301
CAS No.: 650637-48-2
M. Wt: 320.8 g/mol
InChI Key: PBEMTGDZAASCKP-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. This compound features a quinoline core substituted with a chloro group at the 2-position, a methyl group at the 7-position, and a 3-(3-phenyl-5-isoxazolyl) group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves several well-known methods such as the Skraup, Doebner-Miller, and Friedländer syntheses. For Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-, a multi-step synthesis is often employed.

Industrial Production Methods

Industrial production of quinoline derivatives often utilizes catalytic processes and high-throughput methods to ensure efficiency and yield. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions and ultrasound irradiation, are commonly used to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.

    Industry: Utilized in the development of dyes, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated, such as antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its broad range of applications.

    2-Chloroquinoline: Similar in structure but lacks the methyl and isoxazolyl groups.

    7-Methylquinoline: Similar but lacks the chloro and isoxazolyl groups.

    3-(3-Phenyl-5-isoxazolyl)quinoline: Similar but lacks the chloro and methyl groups .

Uniqueness

Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

650637-48-2

Molecular Formula

C19H13ClN2O

Molecular Weight

320.8 g/mol

IUPAC Name

5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C19H13ClN2O/c1-12-7-8-14-10-15(19(20)21-16(14)9-12)18-11-17(22-23-18)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

PBEMTGDZAASCKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CC=C4)Cl

Origin of Product

United States

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